![molecular formula C10H10N2O2 B13069666 Imidazo[1,2-a]pyridin-2-ylmethyl acetate](/img/structure/B13069666.png)
Imidazo[1,2-a]pyridin-2-ylmethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridin-2-ylmethyl acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a core structure in many pharmaceutical drugs due to its versatile biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl acetate can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires a base such as sodium hydroxide (NaOH) and is conducted under ambient conditions . Another method involves the use of metal-free and aqueous conditions, which promotes the cycloisomerization of N-propargylpyridiniums to yield the desired product .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes, such as those involving copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysts. These methods, however, may require undesirable solvents and high temperatures . Recent advancements have focused on green chemistry approaches to improve the efficiency and environmental impact of these processes .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Applications De Recherche Scientifique
Imidazo[1,2-a]pyridin-2-ylmethyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Shares the core structure but may have different substituents.
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar applications in medicinal chemistry.
Imidazo[1,2-a]quinoline: Known for its use in the development of pharmaceutical agents.
Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
imidazo[1,2-a]pyridin-2-ylmethyl acetate |
InChI |
InChI=1S/C10H10N2O2/c1-8(13)14-7-9-6-12-5-3-2-4-10(12)11-9/h2-6H,7H2,1H3 |
Clé InChI |
HJNWYSCOXZYDRI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CN2C=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




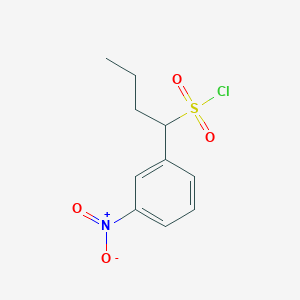
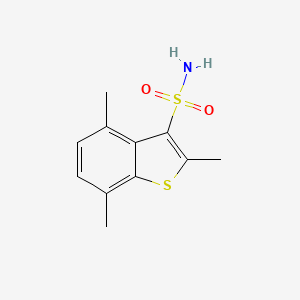
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)

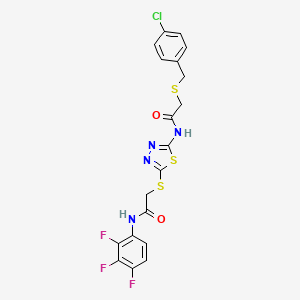
![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)

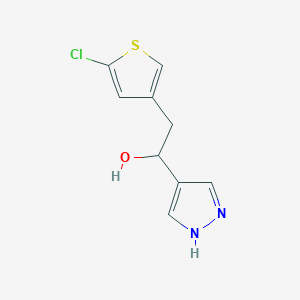
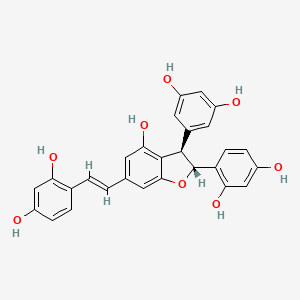
![4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid](/img/structure/B13069669.png)
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)

